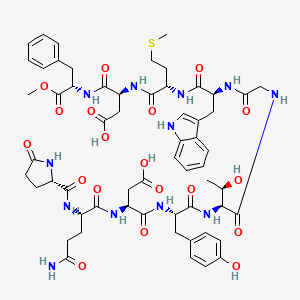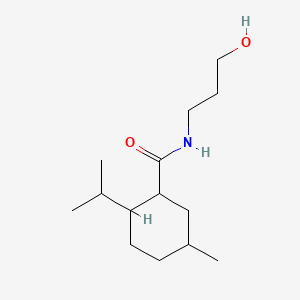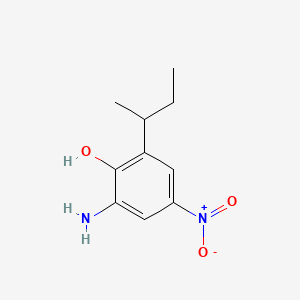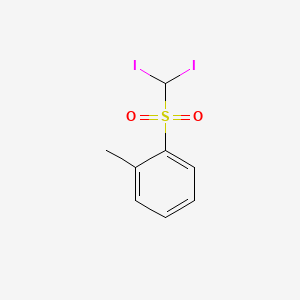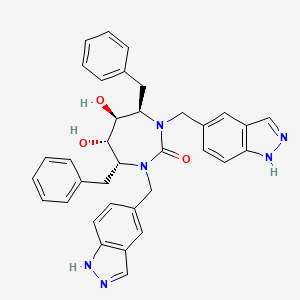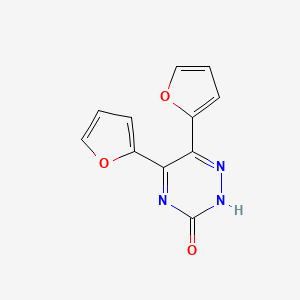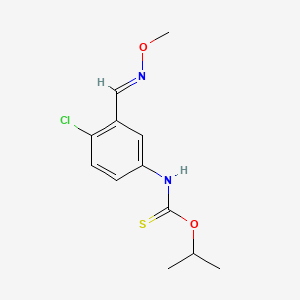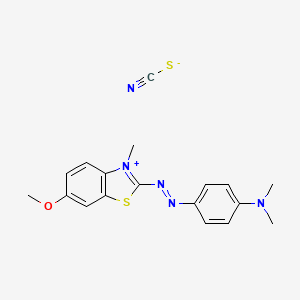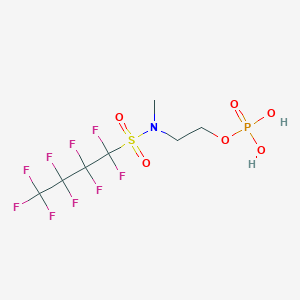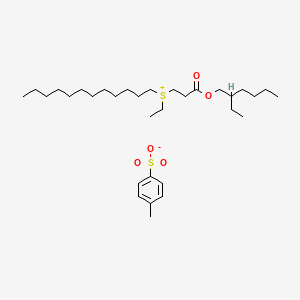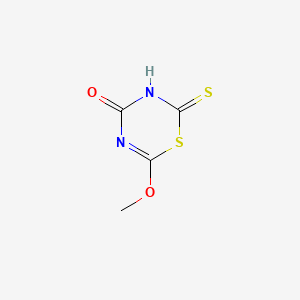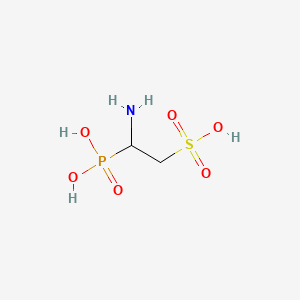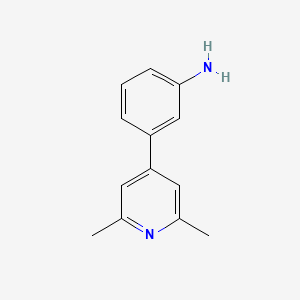
3-(2,6-Dimethyl-4-pyridyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethyl-4-pyridyl)aniline is an organic compound that features a pyridyl group attached to an aniline moiety
Synthetic Routes and Reaction Conditions:
Boronic Acid Coupling: One common synthetic route involves the Suzuki–Miyaura coupling reaction, where 2,6-dimethyl-4-pyridylboronic acid is coupled with aniline derivatives under palladium catalysis.
Direct Arylation: Another method is the direct arylation of 2,6-dimethylpyridine with aniline derivatives using transition metal catalysts such as palladium or nickel.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as nitro compounds or quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound's reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridyl and aniline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong acids/bases are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, quinones, and other oxidized forms.
Reduction Products: Amino derivatives and reduced forms of the compound.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Chemistry: 3-(2,6-Dimethyl-4-pyridyl)aniline is used as a building block in organic synthesis, particularly in the development of new ligands for transition metal catalysis. Biology: The compound has shown potential as a bioactive molecule, with applications in drug discovery and development. Medicine: It is being explored for its pharmacological properties, including its potential use in antiviral, anti-inflammatory, and anticancer therapies. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2,6-Dimethyl-4-pyridyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
2,6-Dimethylpyridine: A pyridine derivative without the aniline group.
Aniline: A simpler aromatic amine without the pyridyl group.
Bipyridine Derivatives: Compounds with two pyridyl groups, often used in coordination chemistry.
Uniqueness: 3-(2,6-Dimethyl-4-pyridyl)aniline is unique due to its combination of the pyridyl and aniline moieties, which provides distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
40034-51-3 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-(2,6-dimethylpyridin-4-yl)aniline |
InChI |
InChI=1S/C13H14N2/c1-9-6-12(7-10(2)15-9)11-4-3-5-13(14)8-11/h3-8H,14H2,1-2H3 |
InChI Key |
ADHASKYQWAONSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


